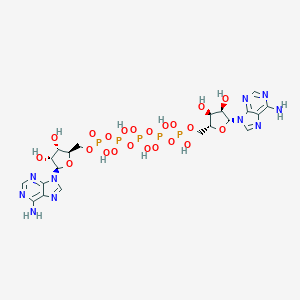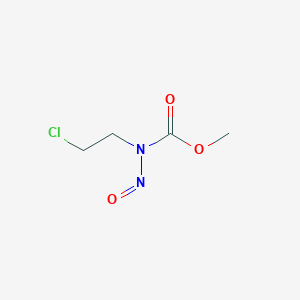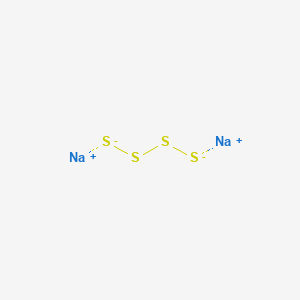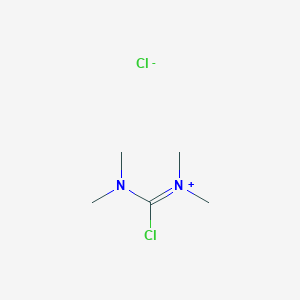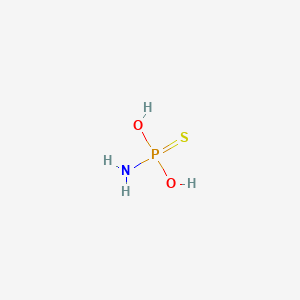
Phosphoramidothioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoramidothioic acid is a chemical compound that is widely used in scientific research. It is a phosphorus-containing compound that has a sulfur atom attached to it. The compound is also known as thiophosphoric acid or thiophosphoric acid amide. Phosphoramidothioic acid is used in many different applications, including as a catalyst in chemical reactions, as a reagent in organic synthesis, and as a building block for more complex molecules. In
Mécanisme D'action
Phosphoramidothioic acid works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This results in an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nervous system and ultimately paralysis.
Effets Biochimiques Et Physiologiques
Phosphoramidothioic acid has a number of biochemical and physiological effects. It can cause muscle weakness, tremors, convulsions, respiratory failure, and even death. It is also a potent inhibitor of acetylcholinesterase, which can lead to overstimulation of the nervous system and ultimately paralysis.
Avantages Et Limitations Des Expériences En Laboratoire
Phosphoramidothioic acid has a number of advantages and limitations for lab experiments. It is a versatile compound that can be used in many different applications. However, it is also highly toxic and must be handled with care. It can also be difficult to synthesize and purify, which can limit its use in some applications.
Orientations Futures
There are many future directions for research on phosphoramidothioic acid. One area of research could be the development of new synthesis methods that are more efficient and cost-effective. Another area of research could be the development of new applications for phosphoramidothioic acid, such as in the production of new drugs or in the development of new materials. Finally, research could be done on the safety and toxicity of phosphoramidothioic acid, with the goal of developing safer and more effective ways to handle and use the compound.
Méthodes De Synthèse
Phosphoramidothioic acid can be synthesized by the reaction of phosphorus pentachloride with thiourea. The reaction produces phosphorus oxychloride and ammonium chloride as byproducts. The phosphorus oxychloride is then treated with water to produce phosphoric acid and hydrogen chloride. The phosphoric acid is then treated with ammonia to produce phosphoramidic acid, which is then treated with hydrogen sulfide to produce phosphoramidothioic acid.
Applications De Recherche Scientifique
Phosphoramidothioic acid is used in many different scientific research applications. It is used as a catalyst in chemical reactions, as a reagent in organic synthesis, and as a building block for more complex molecules. Phosphoramidothioic acid is also used in the production of pesticides, herbicides, and fungicides.
Propriétés
Numéro CAS |
13847-10-4 |
|---|---|
Nom du produit |
Phosphoramidothioic acid |
Formule moléculaire |
H4NO2PS |
Poids moléculaire |
113.08 g/mol |
InChI |
InChI=1S/H4NO2PS/c1-4(2,3)5/h(H4,1,2,3,5) |
Clé InChI |
RJBIAAZJODIFHR-UHFFFAOYSA-N |
SMILES isomérique |
NP(=O)(O)S |
SMILES |
NP(=S)(O)O |
SMILES canonique |
NP(=S)(O)O |
Autres numéros CAS |
13847-10-4 |
Synonymes |
phosphoramidothioic acid phosphoramidothioic acid, diammonium salt phosphoramidothiolate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



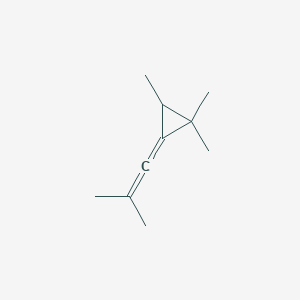

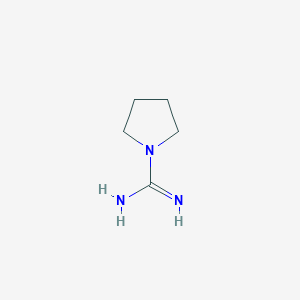
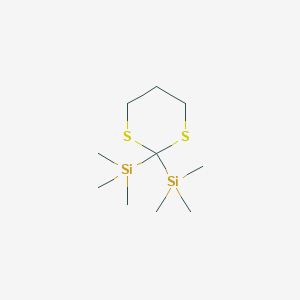


![Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadien-1-yl]-, iodide (1:1)](/img/structure/B83026.png)
